molecular formula C6H9N3O B2917406 (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 428507-31-7

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B2917406
CAS No.: 428507-31-7
M. Wt: 139.158
InChI Key: QIKHXVOOIAHGOB-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic amine featuring a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 3 and a methanamine moiety at position 5. The oxadiazole core is known for its metabolic stability and hydrogen-bonding capacity, while the cyclopropyl group introduces steric and electronic effects due to its strained three-membered ring structure. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting enzymes or receptors requiring rigid, small-ring substituents .

Properties

IUPAC Name

(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKHXVOOIAHGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine has applications in several scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
  • Medicine: It is investigated for potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Biological Activities and Mechanisms

The biological activity of this compound is of interest for potential applications in medicinal chemistry and pharmacology.

  • Anti-inflammatory Activity: Studies on oxadiazole derivatives have reported anti-inflammatory effects, with certain derivatives demonstrating the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could potentially possess similar properties.
  • Antimicrobial Activity: Compounds with oxadiazole moieties have been evaluated for their antimicrobial properties and can exhibit activity against various bacterial strains and fungi. This raises the possibility that this compound may also show efficacy against microbial pathogens.
  • Anticancer Potential: The structural features of oxadiazole derivatives have been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies have indicated that these compounds can target specific cancer cell lines effectively, and the cyclopropyl group may enhance the binding affinity to biological targets, potentially increasing the therapeutic efficacy.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly influenced by substituents at position 3. Below is a comparative analysis of analogs with varying substituents:

Key Observations :

  • Cyclopropyl vs. Cyclopentyl : The cyclopropyl analog (126.14 g/mol) exhibits greater ring strain and lower molecular weight compared to the cyclopentyl derivative (168.22 g/mol). This strain may enhance reactivity or binding specificity in molecular interactions .
  • Methyl Substituent : The methyl analog (113.12 g/mol) offers improved aqueous solubility due to its smaller size but lacks the steric and electronic effects of cyclic substituents .

Variations in the Amine Side Chain

Modifications to the methanamine side chain at position 5 alter hydrogen-bonding capacity and bioavailability:

Table 2: Side Chain Modifications
Compound Name Side Chain Structure Molecular Formula (Free Base) Molecular Weight (Free Base) Hydrogen Bond Donors/Acceptors
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine -CH₂NH₂ C₅H₈N₃O 126.14 g/mol Donors: 1; Acceptors: 4
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine -CH₂CH₂NH₂ C₇H₁₁N₃O 153.18 g/mol Donors: 1; Acceptors: 4
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine -CF₂CH₂NH₂ C₇H₁₀F₂N₃O 202.18 g/mol Donors: 1; Acceptors: 4

Key Observations :

  • Fluorinated Derivatives : The difluoro-substituted ethanamine (202.18 g/mol) introduces electronegative fluorine atoms, which may enhance binding affinity through dipole interactions or alter pharmacokinetics .

Biological Activity

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine is a compound of interest in medicinal chemistry due to its unique oxadiazole structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₆H₉N₃O and features a five-membered oxadiazole ring with a cyclopropyl substituent. Its unique structure allows for various interactions with biological targets, making it a candidate for drug discovery.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, influencing various biochemical pathways. The compound may act as an inhibitor or modulator depending on the target:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes or disease pathways.
  • Receptor Modulation : It may interact with receptors to alter signaling pathways related to inflammation or cancer progression.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown:

  • Cytotoxicity : IC₅₀ values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potential as an anticancer agent .
  • Induction of Apoptosis : Flow cytometry assays demonstrated that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may inhibit bacterial enzymes, potentially providing a basis for developing new antibiotics .

Comparative Biological Activity

A comparative analysis of related compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesIC₅₀ (μM)Activity Type
This compoundCyclopropyl group0.65 (MCF-7)Anticancer
5-(Cyclopropyl)-1,2,4-thiadiazoleContains sulfurN/AAntimicrobial
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamineMethyl group on nitrogenN/APotentially altered pharmacokinetics

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Cytotoxicity Studies : A study found that oxadiazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines .
  • Mechanistic Studies : Research involving enzyme assays indicated that certain oxadiazole derivatives selectively inhibit carbonic anhydrases associated with tumor growth .
  • In Vivo Efficacy : Preliminary in vivo studies are being conducted to assess the therapeutic potential of this compound in animal models of cancer and infection .

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